molecular formula C7H16N2O2S B13921913 2-Amino-N-cyclopentylethanesulfonamide

2-Amino-N-cyclopentylethanesulfonamide

Cat. No.: B13921913
M. Wt: 192.28 g/mol
InChI Key: UIMHUTAUKKDFOC-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopentylethanesulfonamide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.27914 g/mol It is characterized by the presence of an amino group, a cyclopentyl group, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopentylethanesulfonamide typically involves the reaction of cyclopentylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with ammonia to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopentylethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or amines.

Scientific Research Applications

2-Amino-N-cyclopentylethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopentylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanesulfonamide: Lacks the cyclopentyl group, making it less hydrophobic.

    Cyclopentylamine: Lacks the sulfonamide group, reducing its potential for hydrogen bonding.

    N-Cyclopentylethanesulfonamide: Lacks the amino group, affecting its reactivity.

Uniqueness

2-Amino-N-cyclopentylethanesulfonamide is unique due to the presence of both the cyclopentyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-amino-N-cyclopentylethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c8-5-6-12(10,11)9-7-3-1-2-4-7/h7,9H,1-6,8H2

InChI Key

UIMHUTAUKKDFOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)CCN

Origin of Product

United States

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